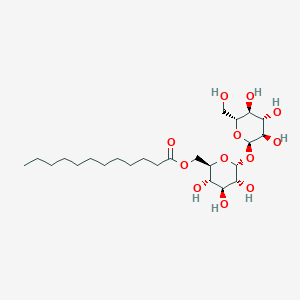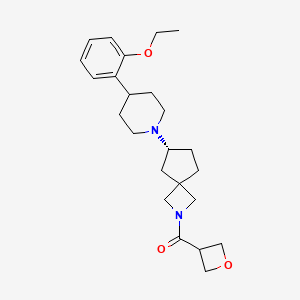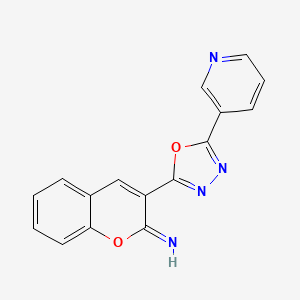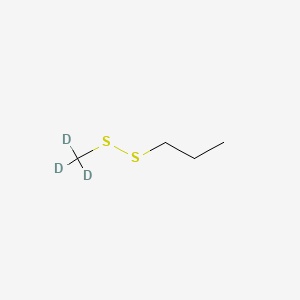
Phoenixin-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phoenixin-14 is a naturally occurring peptide initially discovered in the rat hypothalamus. It has since been identified in various tissues, including the dorsal root ganglion cells. This compound is involved in several physiological processes, including the regulation of reproductive functions, modulation of pain and itch sensations, and neuroinflammation .
Méthodes De Préparation
Phoenixin-14 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Analyse Des Réactions Chimiques
Phoenixin-14 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Applications De Recherche Scientifique
Phoenixin-14 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification. In biology, it is investigated for its role in reproductive functions, pain modulation, and neuroinflammation. In medicine, this compound is explored for its potential therapeutic effects in conditions like Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. Additionally, it has applications in the study of anxiety, memory formation, and cardiovascular functions .
Mécanisme D'action
Phoenixin-14 exerts its effects by binding to the G protein-coupled receptor 173 (GPR173). This interaction activates various signaling pathways, including the protein kinase A (PKA) pathway, extracellular signal-regulated kinase (ERK) pathway, and protein kinase B (AKT) pathway. These pathways are involved in the regulation of reproductive hormone secretion, modulation of pain and itch sensations, and neuroinflammatory responses .
Comparaison Avec Des Composés Similaires
Phoenixin-14 is similar to other peptides like Phoenixin-20, which also binds to GPR173 and exhibits similar biological activities. this compound is unique in its specific amino acid sequence and its distinct physiological roles. Other similar compounds include Nesfatin-1, which is co-expressed with this compound in the hypothalamus and has roles in cardiovascular modulation and appetite regulation .
Propriétés
Formule moléculaire |
C75H110N18O20 |
|---|---|
Poids moléculaire |
1583.8 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C75H110N18O20/c1-39(2)31-50(82-58(96)37-81-69(107)54-22-14-29-92(54)75(113)56-24-16-30-93(56)73(111)48(25-26-57(78)95)84-71(109)61(40(3)4)89-64(102)45(77)34-59(97)98)66(104)83-47(21-12-13-27-76)65(103)90-62(41(5)6)72(110)86-51(33-43-36-80-46-20-11-10-19-44(43)46)67(105)88-53(38-94)68(106)87-52(35-60(99)100)74(112)91-28-15-23-55(91)70(108)85-49(63(79)101)32-42-17-8-7-9-18-42/h7-11,17-20,36,39-41,45,47-56,61-62,80,94H,12-16,21-35,37-38,76-77H2,1-6H3,(H2,78,95)(H2,79,101)(H,81,107)(H,82,96)(H,83,104)(H,84,109)(H,85,108)(H,86,110)(H,87,106)(H,88,105)(H,89,102)(H,90,103)(H,97,98)(H,99,100)/t45-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |
Clé InChI |
WTUJETLCZZFKER-NLPGSOORSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-tert-butylphenyl)methyl]-6-phenyl-3-pyridin-2-yl-1,2,4-triazin-5-amine](/img/structure/B15136817.png)

![2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine](/img/structure/B15136822.png)

![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)






![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
